Lauril éter sulfato de amonio

Descripción general

Descripción

Ammonium lauryl ether sulfate is a widely used anionic surfactant. It is commonly found in personal care products such as shampoos, body washes, and facial cleansers due to its excellent foaming and cleansing properties. The compound is derived from coconut or palm kernel oil and is known for its ability to reduce the surface tension of water, allowing it to mix with oils and dirt, making it an effective cleaning agent .

Aplicaciones Científicas De Investigación

Personal Care Products

1. Shampoos and Conditioners

- ALES is commonly used in shampoos due to its excellent foaming ability and mildness. It enhances the texture and stability of formulations while providing a rich lather.

- Case Study : A study demonstrated that shampoos with ALES resulted in improved hair manageability and reduced irritation compared to those containing SLS .

2. Skin Cleansers

- Due to its gentle nature, ALES is included in facial cleansers and body washes. It effectively removes dirt and oil without stripping the skin's natural moisture.

- Data Table : Comparison of irritation levels in cleansers with ALES vs. SLS.

| Ingredient | Skin Irritation Level | Foaming Ability |

|---|---|---|

| Ammonium Lauryl Ether Sulfate | Low | High |

| Sodium Lauryl Sulfate | Moderate | Very High |

3. Toothpaste

- ALES serves as a foaming agent in toothpaste formulations, contributing to the product's cleaning efficacy while maintaining a lower irritation profile .

Industrial Applications

1. Cleaning Agents

- ALES is utilized in various industrial cleaning products, including glass cleaners and surface detergents. Its ability to generate stable foam even in hard water makes it ideal for these applications .

- Example : In commercial settings, ALES-based cleaners showed significant improvement in removing grease and grime compared to non-surfactant alternatives.

2. Firefighting Foams

- The compound also finds application in firefighting foams where it helps create stable bubbles that smother flames effectively.

- Case Study : An analysis of firefighting foam formulations indicated that those containing ALES provided superior performance in extinguishing class B fires compared to traditional foams .

Agricultural Uses

1. Soil Aeration

- In agriculture, ALES is marketed as a liquid aerator that helps improve soil structure by reducing compaction, thus enhancing root growth and crop yields.

- Data Table : Effects of ALES on soil compaction.

| Treatment | Soil Compaction (g/cm³) | Root Growth (cm) |

|---|---|---|

| Control | 1.45 | 12 |

| ALES Treatment | 1.25 | 18 |

Environmental Impact

Ammonium Lauryl Ether Sulfate is recognized for its biodegradable properties, making it a preferred choice in formulations aimed at reducing environmental impact. Its high biodegradability ensures that it breaks down into non-toxic components, minimizing ecological harm .

Mecanismo De Acción

Target of Action

Ammonium lauryl ether sulfate (ALES) is a surfactant, which means its primary targets are the interfaces between different phases . It acts on the surface tension of water, disrupting the intramolecular bonds between water molecules .

Mode of Action

ALES operates by forming micelles at the surface-air interface . Above the critical micelle concentration, the anions organize into a micelle, forming a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center . This combination of nonpolar and polar groups confers surfactant properties to the anion, facilitating the dissolution of both polar and non-polar materials .

Biochemical Pathways

The primary biochemical pathway affected by ALES involves the disruption of hydrogen bonding between water molecules . The water molecules around the micelle arrange themselves around the polar heads, which disrupts their ability to hydrogen bond with other nearby water molecules . This results in a reduction in the surface tension of the solution .

Pharmacokinetics

It’s worth noting that ales exhibits excellent solubility in water, making it faster to dissolve in production and easier to rinse off in use .

Result of Action

The overall effect of these micelles is a reduction in surface tension of the solution, which affords a greater ability to penetrate or “wet out” various surfaces, including porous structures like cloth, fibers, and hair . This structured solution allows the solution to more readily dissolve soils, greases, etc. in and on such substrates . Lauryl sulfates exhibit poor soil suspending capacity .

Action Environment

ALES may undergo chemical reactions under unfavorable temperature and acidity conditions . Decomposition may occur under conditions above 40°C or under acidic (less than pH=5) conditions . Therefore, the action, efficacy, and stability of ALES can be influenced by environmental factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

Ammonium lauryl ether sulfate exhibits surfactant properties due to the combination of its nonpolar hydrocarbon chain and polar sulfate end group . This allows it to facilitate the dissolution of both polar and non-polar materials . It is known to disrupt the surface tension of water by forming micelles at the surface-air interface .

Cellular Effects

The effects of ammonium lauryl ether sulfate on cells are primarily related to its surfactant properties. It has been reported that high concentrations of this compound can cause irritation to the skin and eyes . It is generally considered safe in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .

Molecular Mechanism

The molecular mechanism of action of ammonium lauryl ether sulfate is largely based on its ability to form micelles. Above the critical micelle concentration, the anions organize into a micelle, where they form a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center .

Temporal Effects in Laboratory Settings

In laboratory settings, ammonium lauryl ether sulfate is known for its excellent solubility in water, making it faster to dissolve in production and easier to rinse off in use

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of varying dosages of ammonium lauryl ether sulfate in animal models. It is generally considered safe in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .

Transport and Distribution

Ammonium lauryl ether sulfate is known for its excellent solubility in water, which suggests that it can be easily transported and distributed within cells and tissues

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ammonium lauryl ether sulfate is synthesized through the sulfation of lauryl alcohol ethoxylate. The process involves the reaction of lauryl alcohol with ethylene oxide to form lauryl alcohol ethoxylate, which is then sulfated using sulfur trioxide or chlorosulfonic acid. The resulting product is neutralized with ammonium hydroxide to produce ammonium lauryl ether sulfate .

Industrial Production Methods

In industrial settings, the production of ammonium lauryl ether sulfate typically involves the use of a continuous reactor system. The lauryl alcohol ethoxylate is fed into the reactor along with sulfur trioxide gas. The reaction is carefully controlled to maintain the desired degree of ethoxylation and sulfation. The sulfated product is then neutralized with ammonium hydroxide and purified to remove any unreacted materials .

Análisis De Reacciones Químicas

Types of Reactions

Ammonium lauryl ether sulfate primarily undergoes hydrolysis and oxidation reactions. In aqueous solutions, it can hydrolyze to form lauryl alcohol and sulfuric acid. It can also undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfonic acids .

Common Reagents and Conditions

Hydrolysis: Water, acidic or basic conditions.

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

Hydrolysis: Lauryl alcohol, sulfuric acid.

Oxidation: Sulfonic acids.

Comparación Con Compuestos Similares

Similar Compounds

- Sodium lauryl sulfate

- Sodium laureth sulfate

- Ammonium lauryl sulfate

Comparison

Ammonium lauryl ether sulfate is less irritating to the skin and eyes compared to sodium lauryl sulfate and sodium laureth sulfate. It also has better solubility in water and forms more stable foams. These properties make it a preferred choice in personal care products where mildness and effective cleansing are desired .

Actividad Biológica

Ammonium lauryl ether sulfate (ALES) is a widely used anionic surfactant known for its applications in personal care products, including shampoos, body washes, and cleansers. This article explores its biological activity, focusing on its effects on skin, potential toxicity, and mechanisms of action based on diverse research findings.

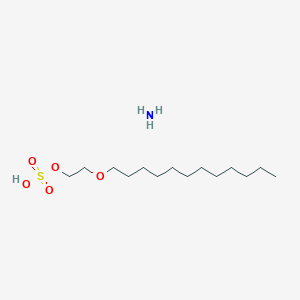

- Chemical Structure : ALES is derived from lauryl alcohol and ethylene oxide, resulting in a compound with the general formula , where R is a lauryl group and n indicates the number of ethylene oxide units.

- Physical Appearance : ALES is typically a clear to yellow liquid with a density of approximately 0.98 g/cm³ and a pH of 5.5 to 6.5 in a 3% aqueous solution .

Skin Irritation and Sensitization

Research indicates that ALES can induce varying degrees of skin irritation depending on concentration:

- Irritation Studies : In studies involving rabbits, ALES concentrations ranging from 7.5% to 60% produced mild to severe irritation. Specifically, 7.5% caused slight irritation, while concentrations above 15% resulted in severe reactions .

- Sensitization Potential : A patch test on guinea pigs revealed no significant sensitization at a concentration of 0.1%, although previous exposure to sodium lauryl sulfate (SLS) influenced the results .

Cytotoxicity and Apoptosis

Recent studies have highlighted the cytotoxic effects of ALES on human cells:

- Cell Viability : Exposure to ALES at concentrations between 40 and 200 µg/mL resulted in significant reductions in cell viability, with notable mitochondrial dysfunction observed at 50 µg/mL .

- Mechanisms of Cell Death : The apoptotic pathways activated by ALES include increased reactive oxygen species (ROS) production and mitochondrial damage, leading to cell death through both intrinsic and extrinsic pathways .

Inflammatory Responses

ALES has been shown to modulate inflammatory responses:

- Cytokine Release : Studies indicate that ALES exposure can enhance the secretion of pro-inflammatory cytokines such as TGF-β while inhibiting the expression of caveolin-1, which plays a role in cell signaling and inflammation .

- Skin Barrier Function : Chronic exposure may compromise the skin barrier, potentially leading to conditions such as dermatitis due to inflammation and impaired immune responses .

Toxicological Data

The toxicological profile of ALES has been assessed through various studies:

Case Studies

- Dermal Irritation Study : In a repeated dose study on rabbits, ALES induced moderate to severe skin inflammation after prolonged exposure at higher concentrations (≥10%) .

- Cytotoxicity Assessment : In vitro studies demonstrated that alveolar macrophages exposed to ALES exhibited significant mitochondrial dysfunction and increased apoptosis markers, suggesting potential risks associated with chronic exposure in occupational settings .

Propiedades

IUPAC Name |

azane;2-dodecoxyethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O5S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVLOHUACNWTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow viscous liquid; [MSDSonline] | |

| Record name | Ammonium laureth sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32612-48-9 | |

| Record name | Ammonium laureth sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32612-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecyloxy)-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecyloxy)-, ammonium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | azane; 2-dodecoxyethyl hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Ammonium Lauryl Ether Sulfate be used to synthesize nanoparticles, and if so, what are the advantages?

A: Yes, Ammonium Lauryl Ether Sulfate has been successfully employed in the synthesis of superhydrophobic silica nanoparticles []. The presence of ALES during synthesis leads to several advantages, including smaller particle size, enhanced suspension stability, and a higher contact angle, contributing to the superhydrophobic nature of the resulting silica nanoparticles []. This is likely due to ALES's role as a surfactant, influencing particle growth and preventing aggregation.

Q2: Are there differences in ocular irritancy between Ammonium Lauryl Ether Sulfate with varying degrees of ethoxylation?

A: Research indicates that increasing the degree of ethoxylation in Ammonium Lauryl Ether Sulfate can reduce ocular irritancy []. A study comparing formulations with ALES containing 1 mole and 3 moles of ethylene oxide showed that the higher ethoxylation level resulted in faster cell migration rates during corneal healing, suggesting less severe irritation []. This finding highlights the impact of structural modifications on the biological activity and safety profile of ALES.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.